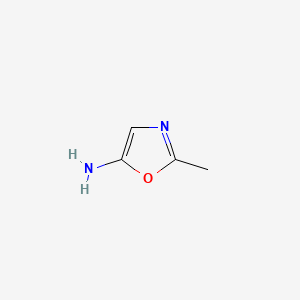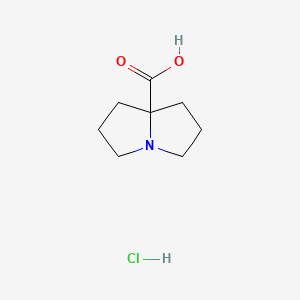![molecular formula C11H13N3OS B599524 N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide CAS No. 1120264-75-6](/img/structure/B599524.png)
N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide: is a heterocyclic compound featuring a benzo[d]thiazole core with an aminopropyl substituent at the nitrogen atom and a carboxamide group at the second position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzo[d]thiazole derivatives.
Step 1 Amination: The introduction of the aminopropyl group can be achieved through nucleophilic substitution reactions. For instance, benzo[d]thiazole can be reacted with 3-bromopropylamine under basic conditions to form N-(3-aminopropyl)benzo[d]thiazole.
Step 2 Carboxylation: The carboxamide group can be introduced by reacting the aminopropyl derivative with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their anticancer properties. The compound can interfere with cell division, making it a candidate for cancer therapy.
Industry
Industrially, this compound can be used in the synthesis of dyes and pigments due to its stable aromatic structure. It also finds applications in the development of corrosion inhibitors.
作用機序
The mechanism of action of N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can bind to bacterial enzymes, disrupting their normal function. In cancer therapy, it may interfere with DNA replication or repair mechanisms, leading to cell death.
類似化合物との比較
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the aminopropyl group, which may reduce its biological activity.
N-(2-aminopropyl)benzo[d]thiazole-2-carboxamide: Similar structure but with a different position of the aminopropyl group, potentially altering its reactivity and biological properties.
N-(3-aminopropyl)benzo[d]thiazole-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can significantly change its chemical and biological behavior.
Uniqueness
N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its aminopropyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in various research fields.
特性
IUPAC Name |
N-(3-aminopropyl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-6-3-7-13-10(15)11-14-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSSIHWPHJIOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652720 |
Source


|
| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120264-75-6 |
Source


|
| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)







![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)




